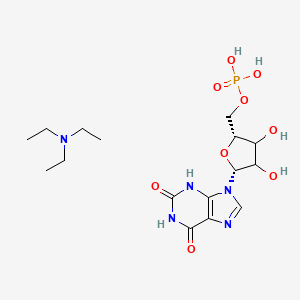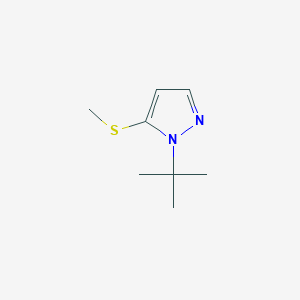
1-(Tert-butyl)-5-(methylthio)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tert-butyl)-5-(methylthio)-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The tert-butyl and methylthio groups attached to the pyrazole ring confer unique chemical properties to this compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyl)-5-(methylthio)-1H-pyrazole typically involves the reaction of tert-butyl hydrazine with a suitable thioester or thioketone. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the hydrazine, facilitating nucleophilic attack on the thioester or thioketone. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing better control over reaction conditions and reducing the risk of side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Tert-butyl)-5-(methylthio)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrazole ring can be reduced under catalytic hydrogenation conditions to form the corresponding dihydropyrazole.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazoles.
Substitution: Alkyl or aryl-substituted pyrazoles.
Applications De Recherche Scientifique
1-(Tert-butyl)-5-(methylthio)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(Tert-butyl)-5-(methylthio)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modulate enzyme activity and receptor binding. For example, the methylthio group can interact with thiol-containing enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the pyrazole ring can bind to specific receptors, altering cellular signaling pathways .
Comparaison Avec Des Composés Similaires
1-(Tert-butyl)-5-(methylthio)-1H-pyrazole can be compared with other similar compounds, such as:
1-(Tert-butyl)-3-(methylthio)-1H-pyrazole: Similar structure but with the methylthio group in a different position, leading to different reactivity and biological activity.
1-(Tert-butyl)-5-(ethylthio)-1H-pyrazole: Similar structure but with an ethylthio group instead of a methylthio group, affecting its chemical properties and applications.
1-(Tert-butyl)-5-(methylsulfonyl)-1H-pyrazole:
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H14N2S |
|---|---|
Poids moléculaire |
170.28 g/mol |
Nom IUPAC |
1-tert-butyl-5-methylsulfanylpyrazole |
InChI |
InChI=1S/C8H14N2S/c1-8(2,3)10-7(11-4)5-6-9-10/h5-6H,1-4H3 |
Clé InChI |
JUWNKLRHYNUBJA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C(=CC=N1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




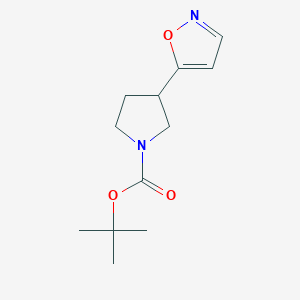
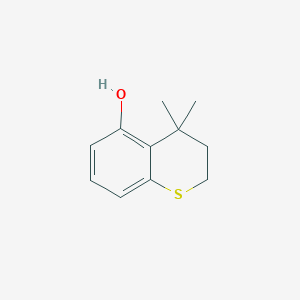
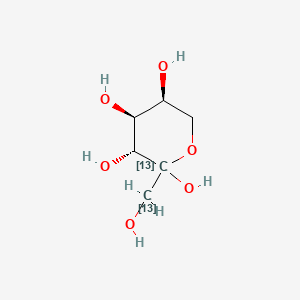
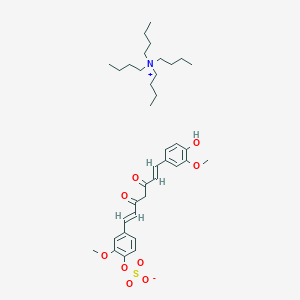
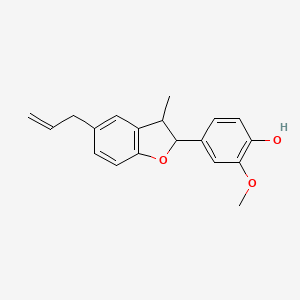
![[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (9Z,12Z,15E)-octadeca-9,12,15-trienoate](/img/structure/B13843498.png)
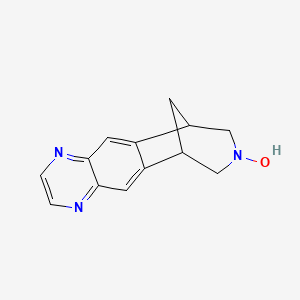

![5-amino-1-[(2-chlorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B13843515.png)
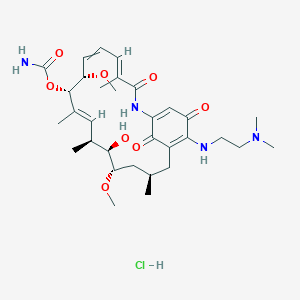
![[5-Thiophen-3-yl)pyridin-3-yl]methanamine Hydrochloride](/img/structure/B13843518.png)
